ETHYL 2-OXOCYCLODODECANECARBOXYLATE
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Overview
Description
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is a chemical compound with the molecular formula C15H26O3. It is an ester derivative of cyclododecanecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-OXOCYCLODODECANECARBOXYLATE typically involves the esterification of cyclododecanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-OXOCYCLODODECANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid.
Reduction: Cyclododecanol.
Substitution: Various substituted cyclododecanes depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-OXOCYCLODODECANECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-OXOCYCLODODECANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclododecanecarboxylic acid
- Cyclododecanol
- Cyclododecanone
Uniqueness
ETHYL 2-OXOCYCLODODECANECARBOXYLATE is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid or alcohol derivatives. This uniqueness makes it valuable in specific applications where the ester functionality is required .
Properties
CAS No. |
4017-60-1 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
ethyl 2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14(13)16/h13H,2-12H2,1H3 |
InChI Key |
ZFGBLKFUXOMVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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